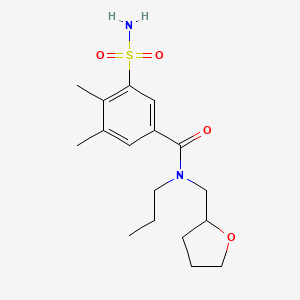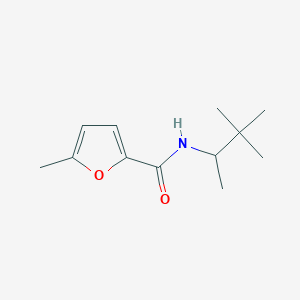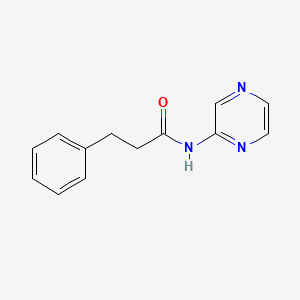![molecular formula C20H26N2O4 B4179986 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4179986.png)
3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide
Übersicht
Beschreibung
3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, also known as TPEB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPEB is a selective allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating neuronal activity in the central nervous system.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models. Additionally, 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been investigated for its potential in treating drug addiction and alcoholism.
Wirkmechanismus
3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR5 leads to the activation of intracellular signaling pathways that regulate neuronal activity. 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide binds to a specific site on mGluR5, increasing its activity and leading to downstream effects on neuronal function.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and acetylcholine, which are important for regulating neuronal activity. 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for promoting neuronal growth and survival. Additionally, 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has been shown to modulate the activity of ion channels, which are important for regulating neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide for lab experiments is its high selectivity for mGluR5, which allows for specific modulation of this receptor. 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide has also been shown to have a long half-life, which allows for sustained modulation of mGluR5. However, one limitation of 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide. One area of interest is the development of more potent and selective allosteric modulators of mGluR5. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide, particularly in the context of neurodegenerative diseases. Finally, there is potential for the development of 3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide-based therapies for the treatment of drug addiction and alcoholism.
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-(1-pyridin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-5-24-17-12-16(13-18(25-6-2)19(17)26-7-3)20(23)22-14(4)15-8-10-21-11-9-15/h8-14H,5-7H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRZLLSLPWLCNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(C)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-triethoxy-N-[1-(4-pyridinyl)ethyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-furamide](/img/structure/B4179912.png)

![2,4-dichloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4179926.png)
![2-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-furamide](/img/structure/B4179934.png)
![5-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4179959.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]nicotinamide](/img/structure/B4179972.png)
![3-{[(5-bromo-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4179980.png)
![8-(tetrahydro-2-furanylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4179981.png)




![1-{4-[4-(3-phenylpropanoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4180007.png)
![8-(2-chloro-6-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180014.png)